molecular formula C8H12OS2 B8515634 1-Cyclopropyl-3,3-bis(methylthio)prop-2-en-1-one

1-Cyclopropyl-3,3-bis(methylthio)prop-2-en-1-one

Cat. No. B8515634
M. Wt: 188.3 g/mol
InChI Key: LEZWWRFRLBRKIY-UHFFFAOYSA-N
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Patent
US08278452B2

Procedure details

To a mixture of NaH (240 mg, 6.0 mmol, 60% in mineral oil) and 1-cyclopropylethanone (168.2 mg, 2.0 mmol) in DMF (1 mL) was added dimethyl carbonotrithioate (304.3 mg, 2.2 mmol) at rt. The reaction was quenched with water after 3 h and extracted with EtOAc. The organic layer was washed with brine, dried over Na2SO4, filtered and concentrated to yield crude 1-cyclopropyl-3,3-bis(methylthio)prop-2-en-1-one 30 which was purified by flash chromatography on silica with 15% EtOAc in hexanes as eluant. 1H NMR (400 MHz, CDCl3) δ 6.14 (s, 1H), 2.41 (s, 3H), 2.40 (s, 3H), 1.81 (m, 1H), 1.00 (m, 2H), 0.77 (m, 2H). MS m/z 189.0 (M+1).
Name
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
168.2 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
304.3 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH:3]1([C:6](=[O:8])[CH3:7])[CH2:5][CH2:4]1.[C:9]([S:13][CH3:14])([S:11][CH3:12])=S>CN(C=O)C>[CH:3]1([C:6](=[O:8])[CH:7]=[C:9]([S:13][CH3:14])[S:11][CH3:12])[CH2:5][CH2:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
240 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
168.2 mg
Type
reactant
Smiles
C1(CC1)C(C)=O
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
304.3 mg
Type
reactant
Smiles
C(=S)(SC)SC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water after 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C(C=C(SC)SC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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